molecular formula C11H12O2 B15213617 3-(Benzofuran-3-yl)propan-1-ol

3-(Benzofuran-3-yl)propan-1-ol

Cat. No.: B15213617
M. Wt: 176.21 g/mol
InChI Key: FSKFJLPBWVNWQF-UHFFFAOYSA-N
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Description

3-(Benzofuran-3-yl)propan-1-ol is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-3-yl)propan-1-ol typically involves the following steps:

  • Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes a series of reactions to introduce the benzene ring.

  • Benzene Ring Formation: The furan ring is fused with a benzene ring through a cyclization reaction.

  • Alcohol Functional Group Introduction:

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzofuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of benzofuran-3-ylpropanal or benzofuran-3-ylpropanone.

  • Reduction: Formation of benzofuran-3-ylpropanol or benzofuran-3-ylpropylamine.

  • Substitution: Various substituted benzofurans depending on the substituents introduced.

Scientific Research Applications

3-(Benzofuran-3-yl)propan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Benzofuran-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also interact with enzymes or receptors involved in biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

3-(Benzofuran-3-yl)propan-1-ol is similar to other benzofuran derivatives, such as benzofuran-3-carboxylic acid and benzofuran-3-ylmethanol. its unique structure and functional groups contribute to its distinct properties and applications. Unlike some other benzofuran derivatives, this compound has a propyl chain, which influences its reactivity and biological activity.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-benzofuran-3-yl)propan-1-ol

InChI

InChI=1S/C11H12O2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2

InChI Key

FSKFJLPBWVNWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCO

Origin of Product

United States

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